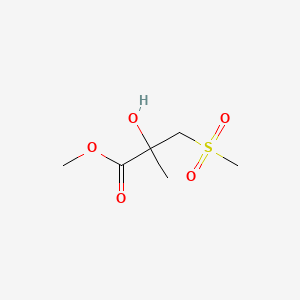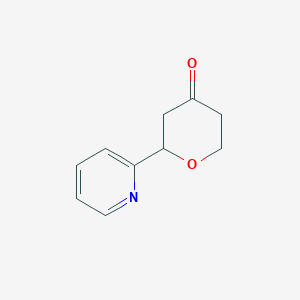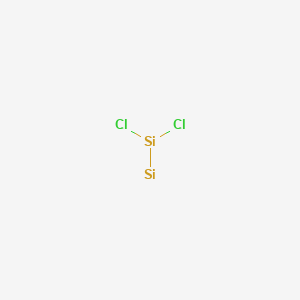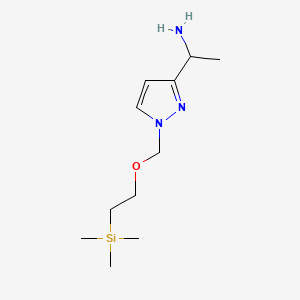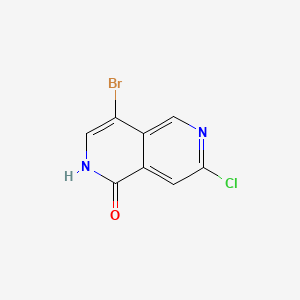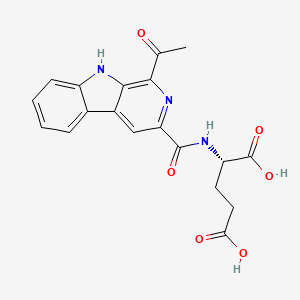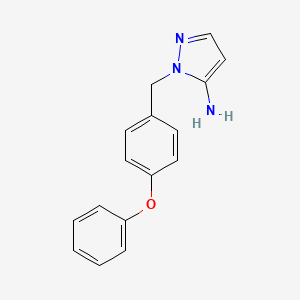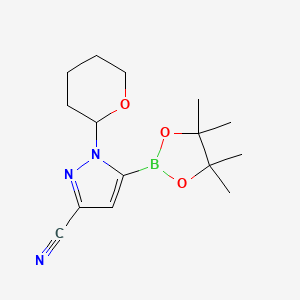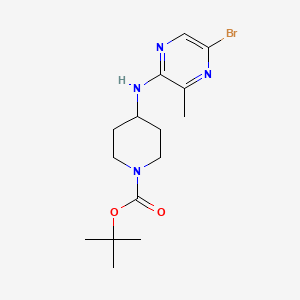
2,4-Dichloro-7-methoxy-3-methyl-1,5-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-7-methoxy-3-methyl-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their fused-ring system, which consists of two pyridine rings connected through adjacent carbon atoms.
Méthodes De Préparation
The synthesis of 2,4-Dichloro-7-methoxy-3-methyl-1,5-naphthyridine can be achieved through several synthetic routes. One common method involves the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine skeleton . Industrial production methods often involve similar multi-step synthesis processes, optimized for large-scale production.
Analyse Des Réactions Chimiques
2,4-Dichloro-7-methoxy-3-methyl-1,5-naphthyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by nucleophiles under specific conditions.
Common reagents used in these reactions include DDQ for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,4-Dichloro-7-methoxy-3-methyl-1,5-naphthyridine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-7-methoxy-3-methyl-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
2,4-Dichloro-7-methoxy-3-methyl-1,5-naphthyridine can be compared with other naphthyridine derivatives, such as 2-methyl-3-methoxy-1,5-naphthyridine and 1,6-naphthyridine derivatives . These compounds share similar structural features but differ in their substituents and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H8Cl2N2O |
|---|---|
Poids moléculaire |
243.09 g/mol |
Nom IUPAC |
2,4-dichloro-7-methoxy-3-methyl-1,5-naphthyridine |
InChI |
InChI=1S/C10H8Cl2N2O/c1-5-8(11)9-7(14-10(5)12)3-6(15-2)4-13-9/h3-4H,1-2H3 |
Clé InChI |
OBKVXBPATYOKLJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C(C=N2)OC)N=C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


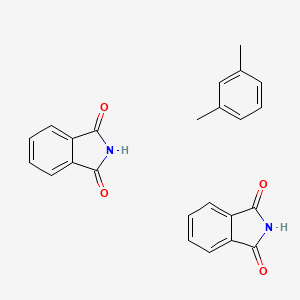
![3-Methyl-4-(1,2,4-triazolo[4,3-c]pyrimidin-7-yloxy)benzenamine](/img/structure/B13927262.png)
![6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13927279.png)
![3-Chloro-5-ethylpyrrolo[1,2-b]pyridazine](/img/structure/B13927288.png)
